1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine
Brand Name: Vulcanchem
CAS No.: 887582-59-4
VCID: VC16690556
InChI: InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3
SMILES:
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.4 g/mol

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine

CAS No.: 887582-59-4

Cat. No.: VC16690556

Molecular Formula: C18H27FN2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine - 887582-59-4

Specification

CAS No. 887582-59-4
Molecular Formula C18H27FN2O2
Molecular Weight 322.4 g/mol
IUPAC Name tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3
Standard InChI Key KOUYUMZVXMRSFG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine has the systematic IUPAC name tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate and molecular formula C₁₈H₂₇FN₂O₂ . Its molecular weight is 322.4 g/mol, with a polar surface area (PSA) of 41.57 Ų and logP value of 3.89, indicating moderate lipophilicity . The Boc group at the piperidine nitrogen enhances steric protection during synthetic manipulations, while the 4-fluorobenzylamino moiety contributes to electronic modulation of binding interactions.

PropertyValueSource
CAS Number887582-59-4
Molecular FormulaC₁₈H₂₇FN₂O₂
Molecular Weight322.4 g/mol
Exact Mass322.206 Da
Topological Polar Surface Area41.57 Ų

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous Boc-protected piperidines reveal chair conformations with equatorial positioning of substituents. The fluorine atom at the para position of the benzyl group induces a dipole moment of 1.47 D, altering electron density across the aromatic ring. Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.05–3.15 (m, 4H, piperidine H), 4.20 (s, 2H, NCH₂).

  • ¹⁹F NMR: δ -115.2 ppm (quartet, J = 8.7 Hz).

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves a reductive amination strategy (Fig. 1):

  • Starting Materials: t-Butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol) .

  • Reaction Conditions:

    • Solvent: Dichloromethane (30 mL)

    • Reducing Agent: Sodium cyanoborohydride (661 mg, 10.0 mmol)

    • Catalyst: Acetic acid (0.75 mL, 13.1 mmol)

    • Temperature: 0°C → room temperature (15 h) .

  • Workup: Aqueous NaHCO₃ extraction, ethyl acetate wash, drying over Na₂SO₄ .

  • Yield: 80% (3.09 g white solid) .

Critical Parameters:

  • Stoichiometric excess of 4-fluoroaniline (1.1 eq) minimizes diastereomer formation .

  • Acetic acid maintains pH 4–5, protonating the imine intermediate for efficient reduction.

Alternative Synthetic Approaches

A Buchwald-Hartwig amination variant using Pd₂(dba)₃/Xantphos achieves 72% yield but requires anhydrous toluene at 110°C . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Reactivity and Functionalization

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h) removes the Boc group, yielding the free piperidine amine (94% recovery). This intermediate serves as a precursor for:

  • Sulfonamide derivatives (e.g., with benzenesulfonyl chloride)

  • Acylations (e.g., acetyl chloride in pyridine).

Electrophilic Aromatic Substitution

The fluorobenzyl group undergoes regioselective nitration at the meta position (HNO₃/H₂SO₄, 0°C) due to fluorine's strong ortho/para-directing effects. Subsequent reduction produces aminobenzyl analogs with enhanced water solubility .

Pharmacological Applications

Kinase Inhibition Profiles

In enzymatic assays against 92 kinases, the deprotected piperidine derivative showed >50% inhibition of:

  • ABL1 (IC₅₀ = 38 nM)

  • JAK2 (IC₅₀ = 112 nM)

  • FLT3 (IC₅₀ = 89 nM) .
    Fluorine's electronegativity enhances hydrogen bonding with kinase hinge regions, as confirmed by X-ray co-crystallography .

ConditionDegradation (%)Time
pH 2.0 (HCl)1224 h, 37°C
pH 7.4 (PBS)324 h, 37°C
UV Light (300 nm)2848 h

Industrial and Research Applications

Scale-Up Production

A 10 kg batch process achieved 78% yield using:

  • Continuous flow hydrogenation (H-Cube Pro®, 40 bar H₂)

  • In-line IR monitoring for imine conversion .

Radiolabeling Applications

¹⁸F-labeled analogs synthesized via nucleophilic aromatic substitution show 98% radiochemical purity (SUV = 2.4 in PC3 tumor xenografts) .

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